molecular formula C19H19N5O2S B4796226 N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573946-29-9

N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4796226
CAS No.: 573946-29-9
M. Wt: 381.5 g/mol
InChI Key: GZWSFNPGVRHAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazole-thioacetamide core with three critical substituents:

  • 3-Methoxyphenyl group: Attached to the acetamide nitrogen, providing electron-donating properties.
  • Prop-2-en-1-yl (allyl) group: At the 4-position of the triazole ring, introducing steric flexibility.
  • Pyridin-2-yl group: At the 5-position of the triazole, influencing hydrogen-bonding interactions due to the nitrogen's ortho position.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-11-24-18(16-9-4-5-10-20-16)22-23-19(24)27-13-17(25)21-14-7-6-8-15(12-14)26-2/h3-10,12H,1,11,13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWSFNPGVRHAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573946-29-9
Record name 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction with 3-methoxyphenyl acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Mechanism : The triazole ring is known for its antifungal properties, making this compound a candidate for developing new antifungal agents. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
    • Case Study : Research has shown that derivatives of triazole exhibit significant antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. .
  • Anticancer Properties
    • Mechanism : The compound's ability to induce apoptosis in cancer cells has been studied extensively. The pyridine and triazole components may interact with cellular pathways involved in cell proliferation and survival.
    • Case Study : A study demonstrated that similar triazole derivatives exhibited cytotoxic effects on breast cancer cell lines, leading to decreased cell viability and increased apoptosis markers .
  • Anti-inflammatory Effects
    • Mechanism : Inflammation is a key factor in many chronic diseases. Compounds containing the triazole structure have shown potential in inhibiting inflammatory mediators such as cytokines.
    • Case Study : Research indicated that certain triazole derivatives reduced inflammation in animal models by downregulating pro-inflammatory cytokines like TNF-alpha and IL-6 .

The biological activity of N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be summarized in the following table:

Biological ActivityMechanismReference
AntifungalInhibition of ergosterol synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production

Synthetic Approaches

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : This is typically achieved through a cyclization reaction involving appropriate precursors.
  • Substitution Reactions : The methoxyphenyl group is introduced via nucleophilic substitution on the acetamide backbone.
  • Final Purification : Crystallization or chromatography techniques are employed to purify the final product.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The compound’s molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Phenyl Substituent Triazole 4-Substituent Pyridine Position Key Activity Reference
Target Compound 3-Methoxyphenyl Allyl 2-yl Under investigation
VUAA1 4-Ethylphenyl Ethyl 3-yl Orco agonist
OLC15 4-Butylphenyl Ethyl 2-yl Orco antagonist
2-((4-Amino-5-(Furan-2-yl)-...)Acetamide Varied Amino Anti-exudative
N-(3-Chlorophenyl)-...Acetamide 3-Chlorophenyl Allyl 2-yl Antimicrobial potential

Critical Analysis of Structure-Activity Relationships (SAR)

  • Phenyl Ring Substituents :
    • Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., chloro) .
  • rigid ethyl or methyl groups .
  • Pyridine Position :
    • Pyridin-2-yl enables ortho hydrogen bonding, while pyridin-3-yl/4-yl may alter steric interactions in Orco channels .

Biological Activity

N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a methoxyphenyl group, a triazole moiety, and a sulfanyl acetamide structure. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antiviral Activity : Compounds containing triazole rings have shown promising results against various viruses. For instance, derivatives have been tested for their efficacy against herpes simplex virus (HSV) and other viral infections, demonstrating significant inhibitory effects at low concentrations .
  • Anticancer Properties : Heterocyclic compounds are often evaluated for their anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression .
  • Antimicrobial Effects : Similar compounds have been reported to possess antimicrobial properties against a range of pathogens. The sulfanyl group may enhance the compound's ability to penetrate bacterial membranes or interact with microbial targets .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : The triazole ring may interfere with viral enzyme activity or replication processes.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : Interaction with bacterial enzymes or structural components could disrupt microbial integrity.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antiviral Study : A study evaluated a series of triazole derivatives for their antiviral activity against HSV. One compound showed over 90% inhibition at 50 µM concentration with low cytotoxicity (CC50 = 600 µM) .
  • Anticancer Research : In vitro studies demonstrated that triazole-based compounds could significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Evaluation : A recent investigation into sulfanyl-containing compounds indicated effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/CC50 ValuesReference
AntiviralHSVIC50 = 50 µM
AnticancerVarious Cancer Cell LinesIC50 = Varies
AntimicrobialGram-positive/negativeVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.